molecular formula C18H32OSi B14614649 Methyl(2-methylphenoxy)dipentylsilane CAS No. 59646-08-1

Methyl(2-methylphenoxy)dipentylsilane

Cat. No.: B14614649
CAS No.: 59646-08-1
M. Wt: 292.5 g/mol
InChI Key: SGYJZJFIXJYKKC-UHFFFAOYSA-N
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Description

Methyl(2-methylphenoxy)dipentylsilane is a triorganosilane compound characterized by a silicon center bonded to three distinct substituents: a methyl group, two pentyl chains, and a 2-methylphenoxy moiety. Its molecular formula is C₃₂H₅₀O₂Si (calculated based on substituents: methyl [CH₃], dipentyl [C₅H₁₁]₂, and 2-methylphenoxy [C₆H₃(CH₃)O]), yielding a molecular weight of ~506.9 g/mol. The 2-methylphenoxy group introduces aromaticity and steric bulk, while the pentyl chains enhance hydrophobicity.

Silanes with mixed alkyl/aryl substituents are typically employed as coupling agents in materials science, surface modification, or as intermediates in organic synthesis.

Properties

CAS No.

59646-08-1

Molecular Formula

C18H32OSi

Molecular Weight

292.5 g/mol

IUPAC Name

methyl-(2-methylphenoxy)-dipentylsilane

InChI

InChI=1S/C18H32OSi/c1-5-7-11-15-20(4,16-12-8-6-2)19-18-14-10-9-13-17(18)3/h9-10,13-14H,5-8,11-12,15-16H2,1-4H3

InChI Key

SGYJZJFIXJYKKC-UHFFFAOYSA-N

Canonical SMILES

CCCCC[Si](C)(CCCCC)OC1=CC=CC=C1C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl(2-methylphenoxy)dipentylsilane typically involves the reaction of 2-methylphenol with dipentylchlorosilane in the presence of a base such as triethylamine. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of 2-methylphenol attacks the silicon atom, displacing the chlorine atom.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Methyl(2-methylphenoxy)dipentylsilane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of silanol derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride, resulting in the formation of silane derivatives.

    Substitution: The phenoxy group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride.

    Substitution: Amines, thiols.

Major Products Formed:

    Oxidation: Silanol derivatives.

    Reduction: Silane derivatives.

    Substitution: Amino or thio-substituted silanes.

Scientific Research Applications

Methyl(2-methylphenoxy)dipentylsilane has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds. Its unique structure makes it a valuable building block for the development of new materials.

    Biology: The compound is studied for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases that involve oxidative stress.

    Industry: this compound is used in the production of specialty coatings and adhesives, where its unique properties enhance the performance of the final products.

Mechanism of Action

The mechanism of action of Methyl(2-methylphenoxy)dipentylsilane involves its interaction with various molecular targets. The silicon atom in the compound can form stable bonds with oxygen, nitrogen, and sulfur atoms, making it a versatile reagent in organic synthesis. The phenoxy group can participate in aromatic substitution reactions, while the pentyl groups provide hydrophobic interactions that can stabilize the compound in various environments.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Analysis

The compound’s key differentiator lies in its substituent combination:

  • Methylphenyldichlorosilane (): Contains reactive chlorine atoms, making it highly moisture-sensitive and suitable as a synthesis intermediate. In contrast, the target compound’s alkoxy and alkyl groups reduce hydrolysis susceptibility, enhancing stability under ambient conditions .
  • Diphenylmethylethoxysilane (): Features ethoxy and diphenylmethyl groups. The ethoxy group increases polarity compared to the target’s pentyl chains, while diphenylmethyl substituents may impede reactivity due to steric hindrance .
  • Methyl 2-(2-methylphenoxy)propionate (): An ester with a similar 2-methylphenoxy group but lacks a silicon center. This structural difference limits its utility in silylation reactions but highlights the phenoxy group’s role in derivatization applications .

Physical and Chemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Reactivity Stability
Methyl(2-methylphenoxy)dipentylsilane C₃₂H₅₀O₂Si ~506.9 Methyl, dipentyl, 2-methylphenoxy Moderate hydrolysis Stable under anhydrous
Methylphenyldichlorosilane C₇H₇Cl₂Si 205.12 Methyl, phenyl, dichloro High (hydrolysis) Moisture-sensitive
Diphenylmethylethoxysilane C₁₅H₁₈OSi 234.39 Ethoxy, diphenylmethyl Low hydrolysis Stable in dry conditions
Silane, diphenyl(2-methoxyethoxy)nonyloxy () C₂₆H₃₈O₃Si ~400.63 Nonyloxy, diphenyl, methoxyethoxy Low to moderate Hydrolytically stable

Key Observations:

  • Hydrophobicity : The target’s pentyl chains confer greater hydrophobicity than shorter alkyl or ethoxy groups .
  • Thermal Stability : Longer alkyl chains (e.g., pentyl) may enhance thermal stability relative to phenyl or methoxy groups .

Research Findings and Discussion

While direct studies on this compound are absent, insights can be extrapolated:

  • Hydrolysis Kinetics: Alkoxysilanes with bulky substituents exhibit slower hydrolysis rates than chlorosilanes. The pentyl and 2-methylphenoxy groups likely delay water-mediated degradation, as seen in analogous compounds .
  • Derivatization Efficiency: Phenoxy groups in esters () improve analyte detection in chromatography; the target’s phenoxy moiety may similarly enhance performance in silylation-based analytical methods .
  • Synthetic Versatility : The compound’s stability suggests utility in stepwise syntheses where controlled reactivity is critical, contrasting with highly reactive dichlorosilanes .

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